1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol
Description
Properties
Molecular Formula |
C8H7ClF3NO |
|---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H7ClF3NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-4,14H,1H3 |
InChI Key |
YRZVYDSIKQJDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Starting from 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid
Initial Step: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, a commercially available intermediate or synthesized via halogenation and trifluoromethylation of pyridine derivatives.
Reduction to Alcohol: The carboxylic acid is reduced to the corresponding alcohol, 2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol , using borane-THF complex under inert atmosphere at low temperature (0°C to room temperature). This step is crucial for introducing the hydroxymethyl group onto the pyridine ring.
- Reagents: Borane-THF complex
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to 20°C
- Atmosphere: Inert (Nitrogen or Argon)
- Duration: 20 hours
- The reduction yields the alcohol with high efficiency (~100%), as reported in chemical literature, with purification via silica gel chromatography.
Reference:
- The detailed procedure is described in ChemicalBook, where the reaction proceeds with borane-THF in THF, followed by work-up with methanol and extraction to isolate the alcohol.
Multi-step Synthesis from Precursors
Synthesis via Halogenation and Nucleophilic Substitution
Step 1: Synthesis of 2-chloro-6-(trifluoromethyl)pyridine via halogenation of a precursor pyridine, followed by trifluoromethylation using electrophilic trifluoromethylating agents such as Togni’s reagent or trifluoromethyl sulfonates.
Step 2: Functionalization of the pyridine ring at the 3-position with a hydroxymethyl group through electrophilic substitution or via directed lithiation followed by formylation and subsequent reduction.
Step 3: Reduction of the formyl or carboxyl groups to the corresponding alcohol, similar to the method described above.
Halogenation typically occurs with N-chlorosuccinimide (NCS) or similar chlorinating agents under controlled temperature.
Trifluoromethylation often involves copper-catalyzed processes or specialized reagents under inert atmosphere.
Hydroxymethylation can be achieved via formaldehyde or paraformaldehyde under basic conditions.
- These methods are more complex but allow for strategic placement of substituents on the pyridine ring, enabling tailored synthesis of the target compound.
Reference:
- Patent WO2017198812A2 describes processes for synthesizing pyridine derivatives with various substitutions, emphasizing halogenation and substitution strategies.
Additional Considerations and Data
| Methodology | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Direct reduction of carboxylic acid | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | Borane-THF | 0-20°C, 20h | ~100% | Efficient, straightforward |
| Halogenation & trifluoromethylation | Pyridine derivatives | NCS, Trifluoromethylating agents | Controlled temperature, inert atmosphere | Variable | More complex, allows substitution control |
| Hydroxymethylation | Pyridine ring | Formaldehyde, base | Mild conditions | Moderate | Useful for position-specific functionalization |
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Amine Group
The primary amine at the 2-position participates in nucleophilic substitution reactions. For example, in a three-component reaction involving aryl glyoxals, arylamines, and 2-aminopyridine derivatives, Meldrum’s acid catalyzes the formation of N,3-diarylimidazo[1,2-a]pyridin-2-amine derivatives. This reaction proceeds under mild conditions (room temperature, ethanol solvent) with yields ranging from 72% to 89% .
Example reaction conditions :
| Entry | R1 | R2 | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Me | 4-Me | 2 | 72 |
| 2 | 4-Br | 4-Me | 1.5 | 76 |
| 3 | 4-Cl | 4-Me | 1.5 | 80 |
| 4 | 4-Br | 4-OMe | 2 | 86 |
This reaction highlights the versatility of the amine group in forming C–N bonds with aryl substituents .
Multicomponent and Condensation Reactions
The compound serves as a precursor in multicomponent reactions to synthesize pharmacologically relevant derivatives. For instance, reactions with α-bromoacetophenones under microwave irradiation (65°C, solvent-free) yield alkylated imidazo[1,2-a]pyridines with up to 90% efficiency .
Key features :
-
Microwave-assisted alkylation : Rapid reaction times (15–30 minutes) and high yields.
-
Functional group tolerance : Electron-donating and withdrawing groups on acetophenones are compatible .
Oxidative Coupling Reactions
Copper-catalyzed aerobic oxidative reactions enable the introduction of alkenyl or aryl groups. For example, CuI-mediated coupling with acetophenones generates substituted imidazo[1,2-a]pyridines via a catalytic Ortoleva-King mechanism .
Mechanistic insight :
-
Oxidation of the amine group facilitates coupling with ketones.
-
Air acts as a terminal oxidant, eliminating the need for harsh reagents .
Electrophilic Aromatic Substitution
The methoxy group at the 6-position directs electrophiles to specific positions on the aromatic ring. While direct experimental data on nitration or sulfonation is limited, structural analogs (e.g., 6-bromo derivatives) undergo regioselective halogenation at the 3-position due to the electron-donating methoxy group .
Predicted reactivity :
-
Nitration : Likely occurs at the 3-position.
-
Sulfonation : Expected at the 3- or 7-position.
Scientific Research Applications
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins, which can lead to increased potency and selectivity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethanol group in the target compound may confer higher hydrophilicity compared to methanol analogs (logP = 2.25 for methanol derivative ). Acetic acid derivatives (e.g., ) exhibit greater polarity due to the carboxylic acid group, enhancing solubility in aqueous media.
Synthetic Accessibility: Methanol analogs are synthesized via reduction of esters or acids , while ethanol derivatives may require longer-chain alcohol precursors or protective group strategies.
Biological Relevance: Trifluoromethyl-pyridine derivatives are prevalent in fungicides and herbicides due to their stability . The ethanol group could modulate pharmacokinetics, as seen in related ethanolamine structures used in kinase inhibitors .
Physicochemical Properties
- Molecular Weight: The ethanol derivative (C₈H₇ClF₃NO) is expected to have a molecular weight of ~225.58, slightly higher than the methanol analog (211.57) .
- LogP: Estimated logP for the ethanol compound would be lower than the methanol analog (logP = 2.25 ) due to the longer alkyl chain, though this may vary with substitution patterns.
- Solubility: Ethanol derivatives generally exhibit better aqueous solubility than methanol or acetic acid analogs, but this is contingent on the pyridine ring’s electronic environment .
Notes
- Data Limitations: Direct experimental data on 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol are scarce; comparisons rely on structurally related compounds.
- Safety : Similar compounds require stringent safety protocols, including PPE (gloves, goggles) and proper ventilation during handling .
- Synthetic Challenges: Ethanol derivatives may necessitate optimized reaction conditions to avoid side reactions, as seen in methanol analog synthesis .
Biological Activity
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol, a compound with the CAS number 1697529-51-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₇ClF₃NO
- Molecular Weight : 225.59 g/mol
- Structure : The compound features a pyridine ring with a chloro and trifluoromethyl substituent, which are critical for its biological activity.
Biological Activity Overview
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol has been investigated for various biological activities, including antimicrobial and antiparasitic effects.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the presence of this group in related pyridine derivatives has been linked to increased potency against bacterial strains such as N. meningitidis and H. influenzae .
Study 1: Antichlamydial Activity
A study on similar compounds highlighted the significance of the trifluoromethyl group in enhancing antichlamydial activity. Compounds with this substituent demonstrated superior efficacy compared to their unsubstituted counterparts . The study suggests that 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol may share this property, warranting further investigation.
Study 2: Metabolic Stability and Solubility
Another research effort focused on the metabolic stability of pyridine derivatives. The incorporation of polar functional groups improved solubility while maintaining biological activity. The balance between lipophilicity and polarity was crucial for optimizing metabolic stability and activity against pathogens . This finding is relevant for 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol, as its structural features may influence its pharmacokinetic properties.
Data Table: Summary of Biological Activities
| Activity Type | Compound | EC50 (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Trifluoromethyl derivatives | Varies (0.004 - 0.177) | Enhanced activity noted with trifluoromethyl group |
| Antichlamydial | Related compounds | Moderate efficacy | Importance of trifluoromethyl highlighted |
| Metabolic Stability | Pyridine derivatives | CL int varies | Balance between solubility and stability critical |
The biological activity of 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol is likely mediated through its interaction with specific molecular targets within pathogens. The electron-withdrawing nature of the trifluoromethyl group may enhance binding affinity to target enzymes or receptors, leading to effective inhibition of microbial growth or parasitic survival .
Q & A
Q. What are the common synthetic routes for 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol, and how do reaction conditions influence yield?
The synthesis typically involves two key steps: (1) functionalization of the pyridine ring and (2) introduction of the ethanol group. Starting from 2-chloro-6-(trifluoromethyl)pyridine, nucleophilic substitution or coupling reactions can introduce a carbonyl intermediate (e.g., ketone or ester), followed by reduction using agents like LiAlH4 or NaBH4 to yield the ethanol moiety . Reaction conditions such as solvent polarity (e.g., DMSO for fluorination), temperature (80–120°C for substitution), and catalyst choice (e.g., Lewis acids for directing regioselectivity) critically impact yield. For example, excess reducing agents may improve conversion but risk over-reduction byproducts .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key signals indicate successful synthesis?
- <sup>1</sup>H NMR : Look for the ethanol group’s hydroxyl proton (δ 1.5–2.5 ppm, broad) and methylene protons (δ 3.6–4.0 ppm, split due to adjacent -OH).
- <sup>19</sup>F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group .
- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm<sup>-1</sup>) and C-F vibrations (1100–1200 cm<sup>-1</sup>) validate functional groups.
- Mass Spectrometry : A molecular ion peak at m/z 211.57 (molecular weight) confirms the target compound .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at -20°C in airtight, light-resistant containers. The trifluoromethyl and chloro groups are hydrolytically stable, but the ethanol moiety may oxidize; thus, desiccants like silica gel are advised .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
The trifluoromethyl group is strongly electron-withdrawing (-I effect), polarizing the pyridine ring and directing electrophilic attacks to the meta position relative to itself. This enhances reactivity in Suzuki-Miyaura couplings by increasing the electrophilicity of the adjacent carbon. Computational studies (DFT) show reduced electron density at the 4-position of the pyridine ring, favoring palladium-catalyzed couplings at this site .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?
- Directing Groups : Temporarily install groups like boronic esters or amines to steer reactions to specific positions.
- Protection/Deprotection : Protect the ethanol group as a silyl ether (e.g., TBS) to prevent interference during halogenation or coupling .
- Catalyst Tuning : Use Pd catalysts with bulky ligands (e.g., SPhos) to favor coupling at sterically hindered positions .
Q. How can computational chemistry predict the binding affinity of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the hydroxyl group forms hydrogen bonds. DFT calculations reveal charge distribution patterns that correlate with inhibitory activity against kinases or GPCRs .
Methodological Notes
- Synthetic Optimization : Screen reducing agents (e.g., LiAlH4 vs. NaBH4) to balance yield and selectivity .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .
- Analytical Validation : Combine NMR, IR, and HRMS to confirm structure and purity, especially to detect trace oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
